1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Description
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C15H20ClN3O4S and its molecular weight is 373.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Applications
The synthesis of glycolurils and their analogues, including structures related to 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-((tetrahydrofuran-2-yl)methyl)urea, has garnered interest due to their widespread applications across various scientific fields. These compounds have pharmacological importance, serving as antibacterial, nootropic, and neurotropic agents, among others. They are also utilized in the manufacture of explosives, as gelators, and as critical components in supramolecular chemistry, highlighting their versatility and significance in research and technology developments (Kravchenko, Baranov, & Gazieva, 2018).
Heterocyclic Compound Formation
Research on the reactions of phenyl(trichloromethyl)carbinol with substituted thioureas and other sulfurous compounds has led to the efficient formation of various heterocyclic compounds. This synthesis pathway is significant for the production of thiazolidinones, thiadiazinones, benzothiazinones, and thiomorpholinones, showcasing the potential for creating bioactive molecules with considerable zwitterionic character, which could be pivotal in the development of new drugs and materials (Reeve & Coley, 1979).
Conformational Analysis and Assembly
Studies on urea and thiourea-based assemblies have provided insights into conformational adjustments through carbon-nitrogen bond rotation within an intramolecular hydrogen-bonded synthon. This research aids in understanding the self-assembly mechanisms of these compounds and their derivatives, which is crucial for designing molecular structures with specific properties and functions. The findings also underline the differences in assembly behavior between urea and thiourea derivatives, contributing to the knowledge base required for advanced material design (Phukan & Baruah, 2016).
Catalysis and Compound Synthesis
Innovations in catalysis, specifically the Pd(OAc)2/[mmim]I catalyst system, have been applied to the oxidative carbonylation of amines to produce carbamates, ureas, and 2-oxazolidinones. This method demonstrates a high turnover frequency and efficiency in synthesizing these compounds, which are valuable in pharmaceutical applications and material science. The ability to convert simple amines into more complex ureas and related compounds underlines the importance of catalytic processes in enhancing synthetic methodologies (Peng et al., 2008).
properties
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4S/c16-13-5-4-11(9-14(13)19-6-2-8-24(19,21)22)18-15(20)17-10-12-3-1-7-23-12/h4-5,9,12H,1-3,6-8,10H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRFJIFSYSAIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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